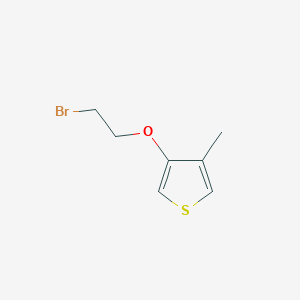

3-(2-Bromoethoxy)-4-methylthiophene

Description

3-(2-Bromoethoxy)-4-methylthiophene is a brominated thiophene derivative featuring a methyl group at the 4-position and a 2-bromoethoxy substituent at the 3-position of the heteroaromatic ring. The bromoethoxy group acts as a reactive handle for further functionalization, making this compound valuable in polymer chemistry and organic synthesis. The compound’s structure enables applications in conductive polymers, where bromine atoms can be replaced with ionic groups (e.g., N-methylimidazolium) to form dynamic polyelectrolytes .

Propriétés

Formule moléculaire |

C7H9BrOS |

|---|---|

Poids moléculaire |

221.12 g/mol |

Nom IUPAC |

3-(2-bromoethoxy)-4-methylthiophene |

InChI |

InChI=1S/C7H9BrOS/c1-6-4-10-5-7(6)9-3-2-8/h4-5H,2-3H2,1H3 |

Clé InChI |

BDEQZKWUAZYJOJ-UHFFFAOYSA-N |

SMILES canonique |

CC1=CSC=C1OCCBr |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

3-(3-Bromopropoxy)-4-methylthiophene (BMT)

- Structure : Features a longer 3-bromopropoxy chain instead of 2-bromoethoxy.

- Synthesis : Synthesized via nucleophilic substitution with 1,3-dibromopropane, yielding 81% .

- Key Differences: Chain Length: The propoxy chain may enhance solubility in non-polar solvents compared to the ethoxy analog. Reactivity: Longer alkyl chains could slow down substitution reactions due to steric hindrance.

(3-(2-Bromoethoxy)phenyl)methanol Derivatives

- Examples: (3-(2-Bromoethoxy)-4-methoxyphenyl)methanol (3j), (3-(2-Bromoethoxy)-4-nitrophenyl)methanol (3k) .

- Synthesis: Prepared via bromoalkylation of phenolic substrates, achieving yields of 90–99%.

- Key Differences :

- Core Structure : Benzene rings instead of thiophene alter electronic properties (e.g., reduced conjugation).

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in 3k) increase electrophilicity, while methoxy (3j) enhances solubility.

- Physical State : Most derivatives are oils, unlike crystalline thiophene analogs, complicating purification .

3-(2-Bromoethoxy)-4-(4-bromophenyl)furan-5(2H)-one

- Structure: Combines a furanone core with 4-bromophenyl and 2-bromoethoxy groups .

- Synthesis: Produced via reaction of 3-(4-bromophenyl)-4-hydroxyfuranone with 1,2-dibromoethane in acetone, yielding a crystalline solid.

- Key Differences: Reactivity: The furanone ring undergoes ring-opening reactions, unlike thiophene. Crystallography: X-ray analysis confirms (E)-stereochemistry and C–H···π interactions stabilizing the crystal lattice .

2,4-Dibromo-1-(2-bromoethoxy)benzene

- Structure : Benzene ring with bromo and bromoethoxy substituents .

- Synthesis: Yield of 73% via bromoalkylation of 2,4-dibromophenol.

- Key Differences :

- Electronic Effects : Multiple bromine atoms increase density and reactivity, but may lead to side reactions.

- Applications : Primarily used as a halogenated intermediate in cross-coupling reactions.

Data Tables

Table 2: Spectral Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.